N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Description
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is a piperazine-derived compound featuring a 3-methylbenzyl substituent, an N-methyl group, and a 2-oxoethylamine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications. Its structure combines aromatic (3-methylbenzyl) and aliphatic (piperazine, 2-oxoethyl) components, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C15H24ClN3O |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(methylamino)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-13-4-3-5-14(10-13)12-17-6-8-18(9-7-17)15(19)11-16-2;/h3-5,10,16H,6-9,11-12H2,1-2H3;1H |
InChI Key |
VDXKMKFWUXBSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine Nitrogen
- Starting Material : Piperazine or substituted piperazine.
- Alkylating Agent : 3-methylbenzyl chloride or bromide.
- Reaction Conditions :
- Solvent: Typically polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Base: Potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen.
- Temperature: Ambient to reflux conditions depending on reactivity.
- Outcome : Selective mono-alkylation to afford 4-(3-methylbenzyl)piperazine intermediate.
Introduction of the 2-oxoethyl Group
- Reagents : Chloroacetyl chloride or ethyl chlorooxoacetate.
- Procedure :
- The alkylated piperazine is reacted with the acyl chloride in the presence of a base (triethylamine or pyridine).
- The reaction is performed at low temperatures (0–5 °C) to control acylation and minimize side reactions.
- Result : Formation of the corresponding amide or ketoester intermediate.
N-Methylation of the Secondary Amine
- Reagents : Methyl iodide or methyl sulfate.
- Conditions :
- Base such as potassium carbonate in acetonitrile.
- Room temperature or gentle heating.
- Purpose : To methylate the nitrogen adjacent to the 2-oxoethyl group, yielding the tertiary amine.
Hydrochloride Salt Formation
- Method : Treatment of the free base with hydrochloric acid in an organic solvent (e.g., ethyl acetate).
- Outcome : Precipitation of the hydrochloride salt, which is isolated by filtration and drying.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | N-Alkylation | 3-methylbenzyl chloride, K2CO3, DMF, reflux | 4-(3-methylbenzyl)piperazine |
| 2 | Acylation | Chloroacetyl chloride, Et3N, 0–5 °C | 2-oxoethyl amide intermediate |
| 3 | N-Methylation | Methyl iodide, K2CO3, acetonitrile, RT | N-methylated amine intermediate |
| 4 | Salt formation | HCl in ethyl acetate | This compound |
Research Findings and Optimization Notes
- Selectivity : Mono-alkylation of piperazine nitrogen requires careful control of stoichiometry and reaction time to avoid dialkylation.
- Purification : Intermediates are purified by column chromatography or recrystallization to ensure high purity before proceeding.
- Yields : Reported yields for each step vary between 50–85%, with the overall yield depending on reaction optimization.
- Safety : Use of methyl iodide requires strict handling due to toxicity; alternatives such as dimethyl sulfate or reductive methylation may be considered.
- Salt formation : Hydrochloride salt improves compound stability and facilitates handling in pharmaceutical formulations.
Comparative Analysis with Related Piperazine Derivatives
| Feature | This Compound Preparation | Related Piperazine Derivatives Preparation |
|---|---|---|
| Alkylation agent | 3-methylbenzyl chloride | Various benzyl or alkyl halides |
| Acylation reagent | Chloroacetyl chloride | Similar acyl chlorides or anhydrides |
| Methylation method | Methyl iodide with base | Can include reductive methylation or methyl sulfate |
| Salt formation | Hydrochloride salt via HCl treatment | Hydrochloride, sulfate, or fumarate salts |
| Purification techniques | Chromatography and recrystallization | Similar methods |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine-Based Amine Hydrochlorides
Compounds with piperazine cores and amine hydrochloride functionalities are common in medicinal chemistry due to their balance of hydrophilicity and lipophilicity. Key analogs include:
- {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride (): Structural Differences: Replaces the 3-methylbenzyl group with a 4-methoxyphenyl substituent.
Urea-Linked Piperazine Derivatives ()
Several urea-containing analogs, such as compounds 1f and 1g , share the piperazine scaffold but differ in functional groups:
| Compound ID | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 1f | 2-Hydroxy-5-methoxybenzylidene, trifluoromethylphenyl urea | 667.9 | 198–200 | Urea linkage, higher molecular weight |
| 1g | 2-Hydroxybenzylidene, 3-trifluoromethylphenyl urea | 638.1 | 205–207 | Halogen substituent (trifluoromethyl) |
Heterocyclic Piperidine/Piperazine Analogs ()
Compounds like 20 (benzo[d]oxazole) and 21 (carbazole) feature fused aromatic systems:
- Compound 20 : Oily consistency, bromobiphenyl substituent.
- Compound 21 : Amorphous solid, carbazole group.
- The target compound’s simpler benzyl group may offer better synthetic accessibility and tunability .
Physicochemical and Pharmacological Implications
Physicochemical Properties
- Melting Points : Piperazine hydrochlorides typically melt between 188–207°C (e.g., compounds), suggesting crystalline stability. The target compound likely shares this range.
- Solubility : Hydrochloride salts improve water solubility, critical for formulation. The 3-methylbenzyl group balances lipophilicity for membrane penetration.
Biological Activity
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including binding affinity, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The compound's structure features a piperazine ring, which is commonly associated with various pharmacological activities. Its molecular formula is C₁₄H₁₈ClN₃O, indicating a complex arrangement that facilitates interaction with biological targets.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to various stimuli, making them significant targets for drug development.
Binding Affinity
Research indicates that this compound exhibits notable binding affinity to specific GPCRs, which may influence various signaling pathways. Binding studies have shown that the compound can modulate receptor activity, leading to altered intracellular signaling cascades.
The mechanism of action involves the activation or inhibition of GPCRs, which subsequently affects intracellular calcium levels and other second messenger systems. For instance, it has been noted that compounds with similar structures can elevate intracellular calcium ions through the action of inositol trisphosphate at IP3 receptors .
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Activity : In a study evaluating the antidepressant-like effects of piperazine derivatives, it was found that compounds structurally related to this compound exhibited significant activity in behavioral models .
- Anticancer Potential : A series of analogs were tested for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced their antiproliferative activity. Notably, compounds with piperazine moieties showed enhanced efficacy against certain cancer types .
- Neuropharmacological Effects : The compound's potential neuropharmacological effects were assessed through receptor binding assays and behavioral tests in animal models. Results demonstrated that it could exert anxiolytic effects, suggesting potential applications in treating anxiety disorders .
Data Table: Summary of Biological Activities
| Activity Type | Model/Assay | Result |
|---|---|---|
| Antidepressant | Behavioral models | Significant activity observed |
| Anticancer | Cytotoxicity assays | Enhanced efficacy against cancer cell lines |
| Neuropharmacological | Receptor binding assays | Anxiolytic effects noted in animal models |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature (40–60°C for amide coupling steps), pH (neutral to slightly basic for amine reactivity), and solvent polarity (e.g., dichloromethane or acetonitrile) to favor nucleophilic substitution at the piperazine nitrogen . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (ethanol/water mixtures) enhances purity. Monitoring intermediates with TLC or HPLC ensures stepwise efficiency. For example, reports yield improvements by controlling reaction time and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), aromatic protons (δ 6.8–7.2 ppm for 3-methylbenzyl), and carbonyl groups (δ 165–175 ppm for the oxoethyl moiety) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 376.2) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- X-ray Crystallography (if crystals are obtained): Resolves spatial configuration, critical for docking studies .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4), DMSO (for stock solutions), and culture media (e.g., DMEM with 10% FBS). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct LC-MS stability studies under physiological conditions (37°C, pH 7.4) over 24–72 hours. Monitor degradation products, particularly hydrolysis of the oxoethyl group .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). For example, reports anti-HIV activity in MT-4 cells but not in PBMCs, highlighting cell-type specificity . To resolve:
- Validate using orthogonal assays (e.g., viral load quantification vs. cell viability).
- Compare pharmacokinetic parameters (Cmax, AUC) across models .
- Perform dose-response curves (IC₅₀/EC₅₀) to assess potency thresholds .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the 3-methylbenzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing substituents to alter receptor binding .
- Linker Optimization : Substitute the oxoethyl group with carboxamide or sulfonamide linkers to enhance metabolic stability .
- Piperazine Substitution : Introduce bulkier groups (e.g., 2-methoxyphenyl) to probe steric effects on target engagement .
- Data Integration : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin or histamine receptors .
Q. How can researchers address low bioavailability in preclinical models?
- Methodological Answer :
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve membrane permeability .
- Formulation : Use nanocarriers (liposomes, PLGA nanoparticles) for sustained release, as demonstrated for similar piperazine derivatives .
- CYP450 Metabolism Studies : Identify major metabolites via liver microsome assays (human/rodent) to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
